1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide
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Description
1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Clinical Evaluations
Metabolic Profiling in Human Urine
Research on compounds structurally related to 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide has revealed insights into their metabolic pathways. For example, L-735,524, a potent HIV-1 protease inhibitor, undergoes extensive metabolism, with major pathways including glucuronidation, N-oxidation, and hydroxylation, among others. These metabolic transformations are critical for understanding the drug's pharmacokinetics and potential interactions within the body (Balani et al., 1995).
Pharmacokinetics and Metabolism Studies
Detailed pharmacokinetic studies, such as those conducted on SB-649868, an orexin receptor antagonist, underscore the importance of understanding how related compounds are absorbed, metabolized, and excreted. Such studies reveal that elimination occurs predominantly via fecal excretion, with significant insights into the half-life and metabolite profiles, which are essential for designing dosing regimens and predicting drug efficacy and safety (Renzulli et al., 2011).
Therapeutic Investigations and Safety Profiles
Evaluations in Cancer Therapies
Compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have undergone clinical trials, highlighting the critical role of such molecules in developing new cancer treatments. Phase I studies provide essential data on the maximum tolerated doses, dose-limiting toxicities, and potential therapeutic efficacy, contributing valuable information for further drug development (McCrystal et al., 1999).
Safety and Risk Assessment in Pregnancy
The safety of using related compounds during pregnancy is a significant concern. Studies, such as those on loperamide, aim to determine the risk of major malformations and other adverse outcomes, providing crucial data for making informed decisions about drug use in sensitive populations (Einarson et al., 2000).
Properties
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-11-15(13-5-3-4-6-14(13)20(11)2)16(22)18(24)21-9-7-12(8-10-21)17(19)23/h3-6,12H,7-10H2,1-2H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMLARXJPGCWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.